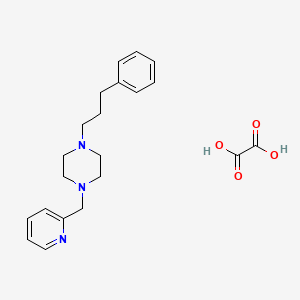
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate is a chemical compound that has been widely used in scientific research. This compound is a selective serotonin receptor agonist and has been found to have various biochemical and physiological effects.
Mécanisme D'action
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate acts as a selective agonist for the 5-HT1A receptor. It binds to the receptor and activates it, leading to downstream signaling events. The activation of the 5-HT1A receptor has been found to have various effects on the brain and body, including the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate has been found to have various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which is involved in the regulation of mood and anxiety. The compound has also been found to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate in lab experiments is its selectivity for the 5-HT1A receptor. This allows researchers to study the specific effects of activating this receptor. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research on 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate. One area of interest is the role of the 5-HT1A receptor in the regulation of social behavior. The compound has also been studied for its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the biochemical and physiological effects of the compound and its potential therapeutic applications.
Conclusion
In conclusion, 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate is a selective serotonin receptor agonist that has been widely used in scientific research. The compound has various biochemical and physiological effects and has been studied for its potential therapeutic applications. Further research is needed to fully understand the mechanism of action and potential future applications of this compound.
Méthodes De Synthèse
The synthesis of 1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate involves the reaction of 1-(3-phenylpropyl)piperazine with 2-pyridinecarboxaldehyde in the presence of oxalic acid. The reaction is carried out in a solvent such as ethanol or methanol at room temperature. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(3-phenylpropyl)-4-(2-pyridinylmethyl)piperazine oxalate has been extensively used in scientific research. It has been found to be a potent and selective agonist for the 5-HT1A receptor. This receptor is involved in the regulation of various physiological and behavioral processes such as mood, anxiety, and cognition. The compound has been used to study the role of the 5-HT1A receptor in these processes.
Propriétés
IUPAC Name |
oxalic acid;1-(3-phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3.C2H2O4/c1-2-7-18(8-3-1)9-6-12-21-13-15-22(16-14-21)17-19-10-4-5-11-20-19;3-1(4)2(5)6/h1-5,7-8,10-11H,6,9,12-17H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDKJBKOZSHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalic acid;1-(3-phenylpropyl)-4-(pyridin-2-ylmethyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

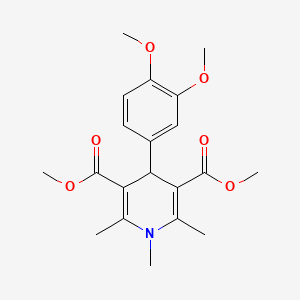
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5208458.png)
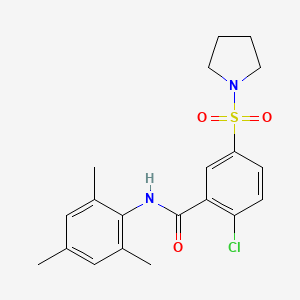
![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(4-methyl-1,2,5-oxadiazol-3-yl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5208477.png)


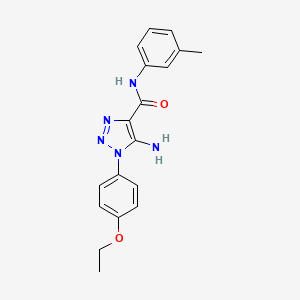
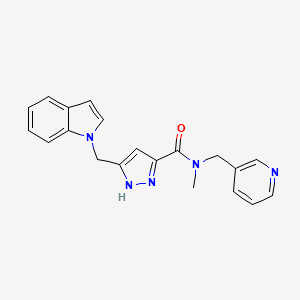
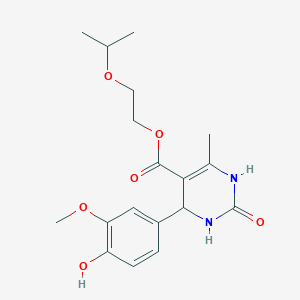
![2-methoxy-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B5208506.png)